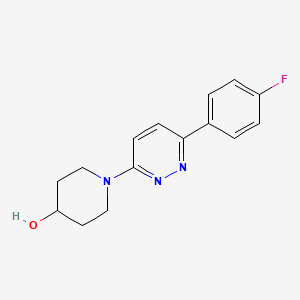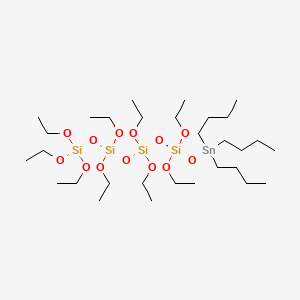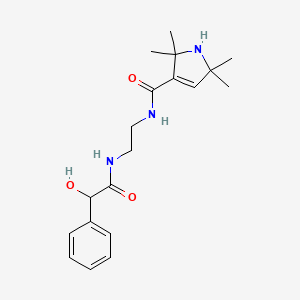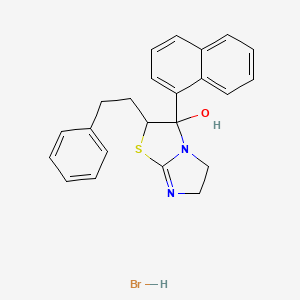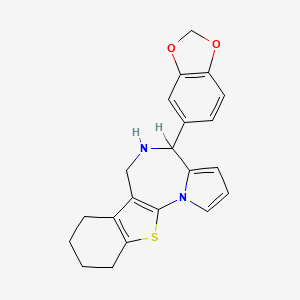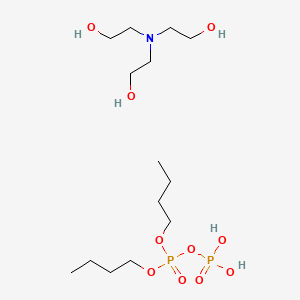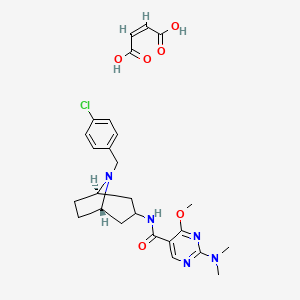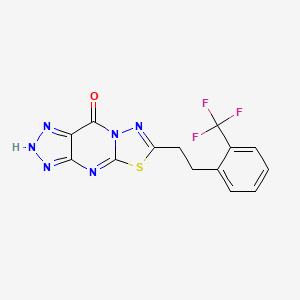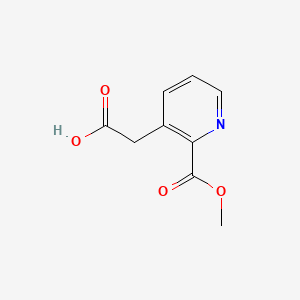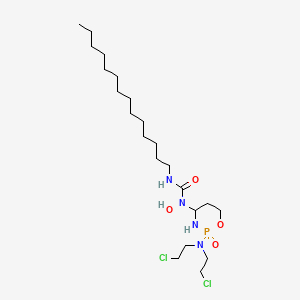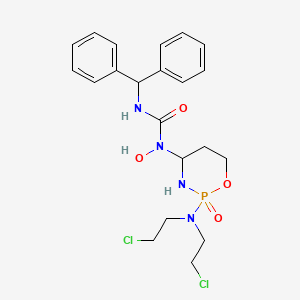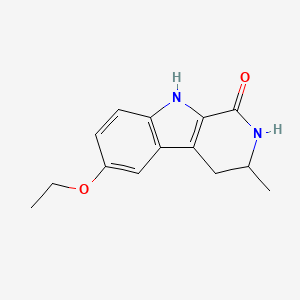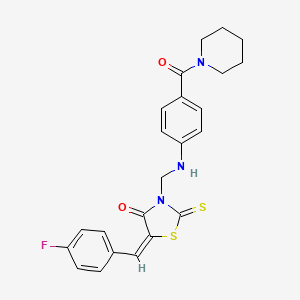
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, in the presence of a cyclizing agent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions may involve solvents like ethanol or tetrahydrofuran and specific temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone, 5-(3,4-dichlorophenyl)-: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Piperidinone, 5-(3,4-dichlorophenyl)-5-[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-: Another similar compound with additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
116731-95-4 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(3S,4S)-3-(3,4-dichlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-6-12(10-15(14)19)16-13(8-9-20-17(16)21)11-4-2-1-3-5-11/h1-7,10,13,16H,8-9H2,(H,20,21)/t13-,16-/m1/s1 |
InChI Key |
ZIUJEQXKNXGRHN-CZUORRHYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]([C@H]1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


